molecular formula C12H13BrOS B13188658 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13188658
M. Wt: 285.20 g/mol
InChI Key: ZNLXKRVCQSKEGE-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₁₃BrOS. It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one

Uniqueness

3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(2-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,10H,3-5,8H2

InChI Key

ZNLXKRVCQSKEGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=CC=C2Br

Origin of Product

United States

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